2-Bromo-1-(bromomethyl)-3-iodobenzene
Overview
Description
2-Bromo-1-(bromomethyl)-3-iodobenzene is an organic compound characterized by the presence of bromine and iodine atoms on a benzene ring. This compound is part of the halogenated aromatic hydrocarbons family, which are known for their diverse applications in various fields such as organic synthesis, material science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(bromomethyl)-3-iodobenzene typically involves halogenation reactions. One common method is the electrophilic aromatic substitution (EAS) reaction, where a benzene ring is sequentially halogenated using bromine and iodine in the presence of a catalyst such as iron(III) bromide (FeBr3) or iron(III) chloride (FeCl3).
Industrial Production Methods: In an industrial setting, the compound can be produced through continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(bromomethyl)-3-iodobenzene can undergo various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of dihalogenated or monohalogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typical reagents.
Substitution: Halogenating agents like bromine (Br2) or iodine (I2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2-Bromo-1-(bromomethyl)-3-iodobenzoic acid
Reduction: this compound (reduced form)
Substitution: 2-Bromo-1-(bromomethyl)-3-iodophenol (substituted with hydroxyl group)
Scientific Research Applications
2-Bromo-1-(bromomethyl)-3-iodobenzene is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of halogenated compounds' biological effects and interactions with biomolecules.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: The compound finds applications in material science, such as the development of halogenated polymers and advanced materials.
Mechanism of Action
The mechanism by which 2-Bromo-1-(bromomethyl)-3-iodobenzene exerts its effects involves its interaction with various molecular targets and pathways. The presence of halogen atoms on the benzene ring can influence the compound's reactivity and binding affinity to biological targets. The specific mechanism depends on the context in which the compound is used, such as in drug design or material synthesis.
Comparison with Similar Compounds
2-Bromo-1-(bromomethyl)-4-iodobenzene
2-Bromo-1-(bromomethyl)-3-chlorobenzene
2-Bromo-1-(bromomethyl)-3-fluorobenzene
Uniqueness: 2-Bromo-1-(bromomethyl)-3-iodobenzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, which can lead to distinct chemical and physical properties compared to its analogs. The iodine atom, in particular, can impart different reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
2-bromo-1-(bromomethyl)-3-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2I/c8-4-5-2-1-3-6(10)7(5)9/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGFTIJXTPBJBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743519 | |
Record name | 2-Bromo-1-(bromomethyl)-3-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261757-20-3, 1261649-03-9 | |
Record name | 2-Bromo-1-(bromomethyl)-3-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-iodobenzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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